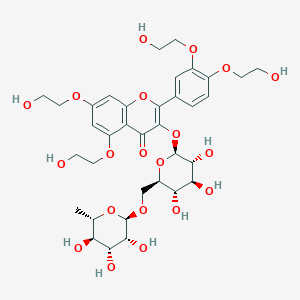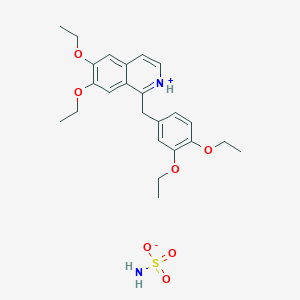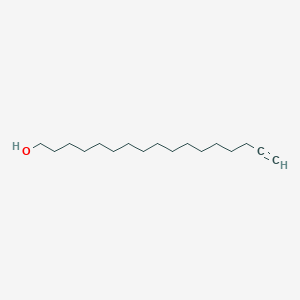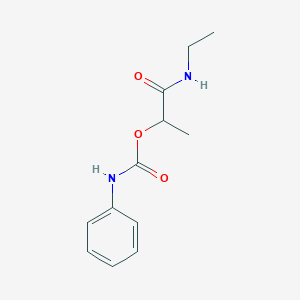
二氯丁基甲基硅烷
描述
Butylmethyldichlorosilane is a compound that is related to the field of organosilicon chemistry. It is a derivative of silane where butyl and methyl groups are attached to the silicon atom, along with two chlorine atoms. This compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the context of silicon chemistry and its interactions with various organic and inorganic substituents.
Synthesis Analysis
The synthesis of organosilicon compounds with butyl groups can be inferred from the electrochemical synthesis of network polygermanes and polysilanes, where butyltrichlorosilane is reduced electrochemically to form a butyl-substituted network polysilane . This method could potentially be adapted for the synthesis of butylmethyldichlorosilane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organosilicon compounds is of great interest due to the unique bonding properties of silicon. For instance, the X-ray analysis of a 1,2,3-Trisila derivative revealed an unusually short Si−Si bridging bond, which is indicative of the unique structural characteristics that silicon can exhibit in these compounds . While this does not directly describe butylmethyldichlorosilane, it provides insight into the types of structural analyses that could be applied to understand its molecular geometry.
Chemical Reactions Analysis
The reactivity of organosilicon compounds is highlighted in several studies. For example, the reaction of a disilyne compound with butenes produced disilacyclobutenes in a stereospecific manner . This showcases the potential for butylmethyldichlorosilane to undergo similar addition reactions with alkenes or other π-bonds, leading to the formation of novel cyclic or acyclic organosilicon compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl-substituted polysilanes were explored through the synthesis of network polymers with extended absorption in the visible range . These properties are crucial for understanding the behavior of butylmethyldichlorosilane in various environments and could inform its potential applications in materials science or as an intermediate in organic synthesis.
科学研究应用
聚丙烯/有机粘土纳米复合材料的形成
二氯丁基甲基硅烷与有机亲层纳米硅酸盐的形成有关,用于聚丙烯化合物,显着提高了它们的机械性能。硅酸盐改性过程涉及与烷基胺的阳离子交换,导致有机亲硅酸盐的层间距增加。丁基 (C4) 胺改性剂与特定的增容剂结合存在,促进了聚丙烯基质中各个硅酸盐层的剥离,从而显着增强了基质 (Reichert 等人,2000).
在材料合成和分析中的应用
二醇硅烷和二锡硅氧烷的合成和结构表征
二氯二茂铁硅烷的水解,包括具有正丁基取代基的那些,导致形成新的二茂铁二醇硅烷。这些二醇硅烷表现出有趣的自组装特性和氢键相互作用,形成复杂的结构。该研究还探讨了这些化合物向一种新型材料——二茂铁二锡硅氧烷的转化,显示出独特的结构特征 (Reyes-García 等人,2001).
手性烯烃的对映选择性硅环丙烷化
二氯丁基甲基硅烷衍生物用于手性烯烃的对映选择性硅环丙烷化,得到复杂的硅环。这一过程由于其高对映选择性和广泛的官能团耐受性而具有重要意义,表明在合成多氧化产物中具有潜在应用 (Driver 等人,2002).
在环境分析和保护中的应用
内分泌干扰物的提取和被动采样
二氯丁基甲基硅烷可能参与用于从沉积物中提取有机污染物和作为接收相材料进行被动采样的离子液体 (IL) 的合成或加工。这些过程对于监测和管理环境污染物至关重要,尤其是内分泌干扰物 (Wang 等人,2013).
在化学分析技术中的应用
海水中丁基锡化合物的形态分析
该化合物在从海水中提取丁基锡化合物的方法中起着重要作用,提供了一种无溶剂的方法,具有显着的灵敏度和特异性。这一应用对于监测海洋污染和确保海洋生态系统的安全至关重要 (Jiang 等人,2000).
安全和危害
Butylmethyldichlorosilane should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .
作用机制
Target of Action
Butylmethyldichlorosilane is primarily used as a chemical intermediate As an organochlorosilane , it is likely to interact with various organic compounds in chemical reactions.
Mode of Action
The mode of action of Butylmethyldichlorosilane is not well-studied. As a silane reagent, it is likely to participate in various chemical reactions, particularly those involving silicon-containing compounds. The dichloro groups in the molecule may undergo reactions with nucleophiles, leading to the formation of new bonds .
Biochemical Pathways
As a chemical intermediate, it is used in the synthesis of other compounds, and its effects would largely depend on the specific reactions it is involved in .
Pharmacokinetics
Given its chemical structure, it is likely to have low bioavailability due to its poor solubility in water .
Result of Action
The molecular and cellular effects of Butylmethyldichlorosilane’s action would depend on the specific reactions it is involved in. As a chemical intermediate, its primary role is to participate in chemical reactions to form other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Butylmethyldichlorosilane. For instance, it reacts violently with water , which can affect its stability and reactivity. Therefore, it should be stored and handled in a dry environment . Additionally, it is a flammable liquid and vapor , so it should be kept away from heat, open flames, and sparks .
属性
IUPAC Name |
butyl-dichloro-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Cl2Si/c1-3-4-5-8(2,6)7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACGRVDRVCFSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939439 | |
| Record name | Butyl(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18147-23-4 | |
| Record name | Butyldichloromethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18147-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, butyldichloromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, butyldichloromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyldichloromethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)


![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)
![Benzo[a]pyrene-d12](/img/structure/B107138.png)




